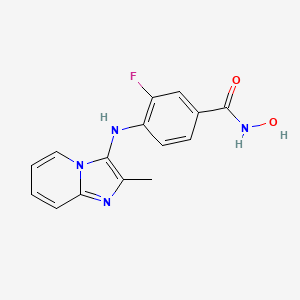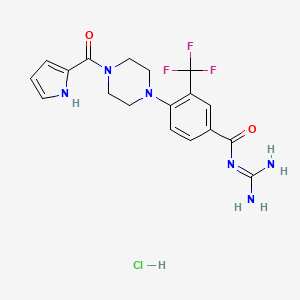
Sabiporide (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sabiporide (hydrochloride) is a selective inhibitor of the sodium-hydrogen exchanger 1 (NHE1). It has been studied for its potential therapeutic effects in various cardiovascular and neurological conditions. The compound is known for its cardioprotective and neuroprotective properties, making it a subject of interest in medical research .
Chemical Reactions Analysis
Sabiporide (hydrochloride) primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts, though specific details are not extensively documented. The major products formed from these reactions are typically derivatives of the parent compound, which may exhibit similar or enhanced biological activities .
Scientific Research Applications
In medical research, it has shown promise in improving cardiovascular function, decreasing inflammatory responses, and reducing mortality in models of acute metabolic acidosis . Additionally, it has been found to reduce ischemia-induced arrhythmias and myocardial infarction, highlighting its cardioprotective effects . In neurological research, Sabiporide (hydrochloride) has demonstrated neuroprotective effects by inhibiting glutamate- or NMDA-induced neuronal cell death .
Mechanism of Action
The primary mechanism of action of Sabiporide (hydrochloride) involves the inhibition of the sodium-hydrogen exchanger 1 (NHE1). By targeting this pH-regulatory protein, the compound helps to regulate intracellular pH levels, thereby exerting its cardioprotective and neuroprotective effects. The inhibition of NHE1 leads to a reduction in pulmonary artery pressure and pulmonary vascular resistance, as well as an improvement in cardiac output and systemic blood oxygen delivery .
Comparison with Similar Compounds
Sabiporide (hydrochloride) can be compared to other NHE1 inhibitors, such as cariporide and eniporide. While all these compounds share the common mechanism of inhibiting NHE1, Sabiporide (hydrochloride) is noted for its slow dissociation kinetics and potent cardioprotective effects . This makes it unique among its peers, offering distinct advantages in terms of therapeutic efficacy and duration of action.
Properties
Molecular Formula |
C18H20ClF3N6O2 |
|---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
N-(diaminomethylidene)-4-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-3-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C18H19F3N6O2.ClH/c19-18(20,21)12-10-11(15(28)25-17(22)23)3-4-14(12)26-6-8-27(9-7-26)16(29)13-2-1-5-24-13;/h1-5,10,24H,6-9H2,(H4,22,23,25,28);1H |
InChI Key |
UFVMVHAWZDUFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



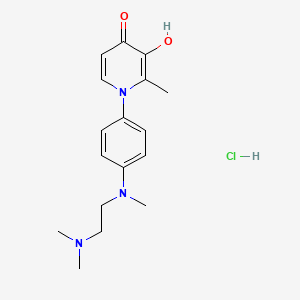
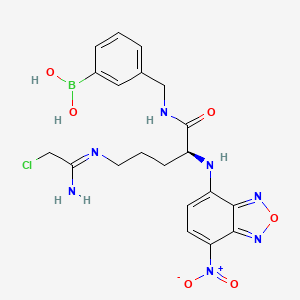
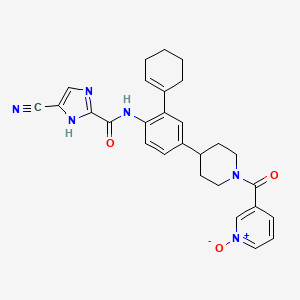
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
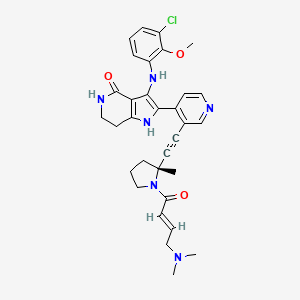
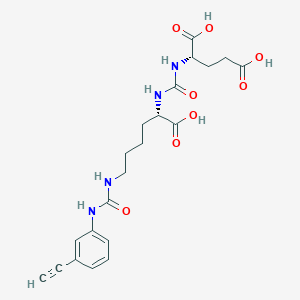
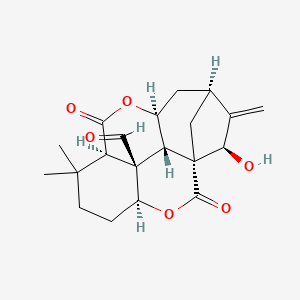
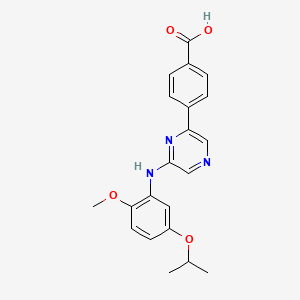
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
